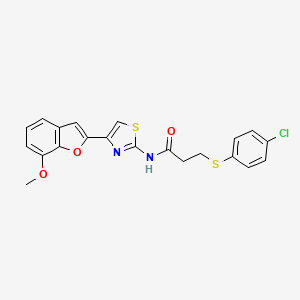
3-((4-chlorophenyl)thio)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-((4-chlorophenyl)thio)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)propanamide is a useful research compound. Its molecular formula is C21H17ClN2O3S2 and its molecular weight is 444.95. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3-((4-chlorophenyl)thio)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)propanamide is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C21H17ClN2O3S2
- Molecular Weight : 444.95 g/mol
- CAS Number : 921568-20-9
The structural features include a thiazole ring, a chlorophenyl group, and a methoxybenzofuran moiety, which contribute to its diverse biological activities.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Thiazole Ring : Reaction of 4-(7-methoxybenzofuran-2-yl)thioamide with α-haloketones.
- Introduction of the Chlorophenyl Group : Nucleophilic substitution using 4-chlorothiophenol.
- Propanamide Formation : Acylation with propanoyl chloride or similar reagents.
The biological activity of this compound is primarily mediated through:
- Enzyme Inhibition : It may inhibit enzymes involved in critical pathways such as inflammation and cancer progression.
- Receptor Interaction : The compound can modulate receptor activity, affecting cellular signaling pathways.
- Gene Expression Modulation : It influences genes associated with cell proliferation and apoptosis.
Research Findings
Recent studies have highlighted the following biological activities:
-
Anticancer Activity
- In vitro studies have shown that the compound exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism involves apoptosis induction and cell cycle arrest at the G2/M phase.
Cell Line IC50 (µM) Mechanism of Action MCF-7 (Breast Cancer) 15 Apoptosis induction A549 (Lung Cancer) 12 G2/M phase arrest -
Anti-inflammatory Effects
- The compound demonstrated significant anti-inflammatory properties in animal models, reducing markers such as TNF-alpha and IL-6. This suggests potential therapeutic applications in inflammatory diseases.
-
Antimicrobial Activity
- Preliminary screening indicated effectiveness against various bacterial strains, suggesting a possible role as an antimicrobial agent.
Case Study 1: Anticancer Efficacy
A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in significant cell death compared to untreated controls. Flow cytometry analysis confirmed increased early and late apoptotic cells after treatment.
Case Study 2: Anti-inflammatory Response
In a rodent model of induced inflammation, administration of the compound led to a marked decrease in paw edema and reduced levels of pro-inflammatory cytokines by approximately 50% compared to control groups. Histological analysis showed decreased infiltration of inflammatory cells in treated tissues.
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O3S2/c1-26-17-4-2-3-13-11-18(27-20(13)17)16-12-29-21(23-16)24-19(25)9-10-28-15-7-5-14(22)6-8-15/h2-8,11-12H,9-10H2,1H3,(H,23,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFFAIOQFRNMMGY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)CCSC4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













